molecular formula C21H21N3O3S B2739641 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941958-85-6

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

Cat. No. B2739641
CAS RN: 941958-85-6
M. Wt: 395.48
InChI Key: AMUUBSUODJLFJS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzo[d]thiazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activity

Compounds derived from 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl structures have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitory potential. For example, benzimidazole derivatives containing a piperazine or morpholine skeleton demonstrated significant in vitro antioxidant activities and α-glucosidase inhibitory potential, outperforming standard inhibitors in some cases (Özil, Baltaş, & Parlak, 2018).

Crystal Structure Analysis

The crystal structure and molecular conformation of related compounds have been studied to understand their chemical behavior and potential interactions. For instance, the crystal structure of a benzimidazole derivative was analyzed, providing insight into its conformation and potential as a drug candidate (Özbey, Kuş, & Göker, 2001).

Synthesis and Biological Evaluation

Derivatives have been synthesized and assessed for their biological activities, including antimicrobial and antifungal effects. The preparation and evaluation of such compounds highlight their potential in developing new therapeutic agents (Patel & Agravat, 2007).

Spectroscopic and Structural Characterization

Studies involving the spectroscopic characterization and X-ray crystallography of benzothiazole derivatives reveal detailed information about their molecular structure, aiding in the design of more effective compounds (Al-Harthy et al., 2019).

Development of Novel Anticancer Agents

Research into benzothiazole derivatives has led to the discovery of compounds with promising anticancer properties. These findings underscore the potential of such derivatives in cancer therapy and the importance of structural modifications to enhance their efficacy (Bolakatti et al., 2020).

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)27-17-7-8-18-19(13-17)28-21(22-18)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUUBSUODJLFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

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